1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-8-11(19)4-7-13(15)20/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCMFIFIFGYBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Heterocycle Assembly via Click Chemistry
A widely adopted strategy involves constructing the 1,2,3-triazole core first, followed by thiazole ring formation. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole synthesis. In one protocol:
- Azide Precursor : 2,5-Difluorophenyl azide is prepared from 2,5-difluoroaniline via diazotization and sodium azide substitution.
- Alkyne Component : 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl acetylene is synthesized by coupling 4-methoxyphenylthioamide with propargyl bromide under basic conditions.
- Cycloaddition : The azide and alkyne react in a 1:1 molar ratio with CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (3:1) at 60°C for 12 hours, yielding the triazole-thiazole hybrid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Triazole) | 78–82% | |
| Reaction Time | 10–14 hours | |
| Regioselectivity | >95% 1,4-isomer |
Convergent Coupling of Preformed Heterocycles
Alternative routes employ Suzuki-Miyaura cross-coupling to link the thiazole and triazole subunits:
- Thiazole Boronate Synthesis : 4-(4-Methoxyphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is prepared via Miyaura borylation of the corresponding bromide.
- Triazole Halide Preparation : 1-(2,5-Difluorophenyl)-5-amino-4-iodo-1H-1,2,3-triazole is generated through iodination of the triazole amine.
- Cross-Coupling : Pd(PPh₃)₄ catalyzes the coupling in degassed dioxane/water (4:1) with K₂CO₃ at 90°C for 8 hours.
Optimization Insights :
- Boronate purity critically impacts yield (≥98% purity required for >70% yield)
- Excess Pd catalyst (5 mol%) reduces reaction time but increases purification difficulty
Advanced Functionalization Techniques
Protecting Group Strategies for the 5-Amino Group
The nucleophilic 5-amino group necessitates protection during heterocycle assembly:
- Boc Protection : Di-tert-butyl dicarbonate in THF with DMAP gives 85–90% protected intermediate
- Deprotection : TFA/CH₂Cl₂ (1:4) cleaves Boc groups without thiazole ring degradation
Comparative Stability :
| Protecting Group | Acid Stability | Base Stability | Thermal Stability |
|---|---|---|---|
| Boc | Moderate | Low | High |
| Fmoc | Low | High | Moderate |
Fluorine-Specific Optimization
The 2,5-difluorophenyl group demands tailored conditions:
- Solvent Effects : DMF enhances fluorine participation in SNAr reactions vs. DMSO
- Temperature Control : Reactions maintained at ≤40°C prevent defluorination
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, triazole-H)
- δ 7.89–7.84 (m, 2H, thiazole-H)
- δ 7.45–7.39 (m, 2H, difluorophenyl-H)
- δ 3.85 (s, 3H, OCH₃)
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 65:35):
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
A patented Pd recovery system achieves 92% catalyst reuse through:
Waste Stream Management
Critical byproducts require specialized treatment:
- Fluorinated residues: Ca(OH)₂ precipitation
- Copper complexes: EDTA chelation followed by ion exchange
Emerging Methodologies
Photochemical Cyclization
UV-mediated (254 nm) ring closure reduces metal catalyst requirements:
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Aromatic Substituents | Heterocycle Modifications | Biological Activity | Yield/Activity Notes | Ref. |
|---|---|---|---|---|---|
| Target Compound | 2,5-difluorophenyl, 4-methoxyphenyl | 1,3-thiazole linked to triazole | Potential antifungal | N/A | [15] |
| (2R,3R)-2-(2,5-difluorophenyl)-3-{4-[4-(1,2,3-thiadiazol-4-yl)phenyl]thiazol-2-yl}-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 2,5-difluorophenyl, thiadiazole-phenyl | Thiadiazole replaces methoxyphenyl | Broad antifungal | High efficacy in preclinical models | [22] |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | 2-nitrophenyl, benzothiazole | Benzothiazole replaces thiazole | Antiproliferative | 82–97% yield | [3] |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 4-chlorophenyl, 4-fluorophenyl | Pyrazoline spacer, halogenated aryl | Antimicrobial (reference [48]) | High crystallinity, isostructural | [8] |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound (electron-donating) may enhance solubility compared to electron-withdrawing groups like nitro () or halogens (). However, nitro groups improve antiproliferative activity in benzothiazole derivatives .
- Benzothiazole derivatives () exhibit distinct planar geometries, favoring DNA intercalation in cancer cells.
- Halogen Effects: Chloro and fluoro substituents () improve crystallinity and stability but may reduce metabolic stability compared to methoxy groups .
Biological Activity
The compound 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16F2N6OS
- Molecular Weight : 392.42 g/mol
The compound features a triazole ring linked to a thiazole moiety and a difluorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Strong antifungal |
In vitro studies indicated that this compound shows potent activity against both gram-positive and gram-negative bacteria, with a notable effect against fungal pathogens.
Anticancer Activity
The anticancer potential of the compound has been explored in several studies. It was found to exhibit cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HCT-116 (colon cancer) | 10.0 | |
| A549 (lung cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely due to the disruption of cellular signaling pathways.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For instance:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to cell death.
- Induction of Apoptosis : Studies suggest that the compound may activate caspase pathways in cancer cells, promoting programmed cell death.
Case Studies
- Study on Antibacterial Activity : A study evaluated the efficacy of various triazole derivatives, including the compound , against resistant bacterial strains. The results showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
- Anticancer Evaluation : In a comparative study involving several triazole derivatives, this compound exhibited superior cytotoxicity against breast and colon cancer cell lines compared to standard chemotherapeutics like doxorubicin.
Q & A
Q. What are the recommended synthetic routes for 1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Substituted azides (e.g., 2,5-difluorophenyl azide) and alkynes (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-yl acetylene) are reacted under inert conditions with CuSO₄·5H₂O and sodium ascorbate in THF/water (1:1) at 60°C for 12–24 hours .
- Step 2: Post-functionalization of the triazole amine group via nucleophilic substitution or coupling reactions. Optimize yields by controlling temperature (0–25°C), solvent polarity (DMF or DCM), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC-MS .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (1,4-disubstitution) and substituent positions. The 2,5-difluorophenyl group shows distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
- IR: Identify N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., amine-thiazole interactions) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with fluorinated analogs (e.g., 4-chlorophenyl derivatives) to assess substituent effects .
- Enzyme Inhibition: Screen against kinase targets (e.g., EGFR) via fluorescence polarization assays. The thiazole and triazole moieties may chelate Mg²⁺ in ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods predict the binding affinity and selectivity of this compound toward biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Parameterize the difluorophenyl group’s electrostatic potential and thiazole’s π-π stacking .
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Studies: Corate substituent electronic parameters (Hammett σ) with IC₅₀ values from analogous triazole-thiazole hybrids .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays, cell line variability) .
- Structural Validation: Confirm compound identity in conflicting studies via LC-MS and 2D-NMR. Impurities (e.g., regioisomers) may skew results .
- Dose-Response Refinement: Use 10-point dilution series (0.1 nM–100 μM) with Hill slope analysis to improve accuracy .
Q. How can the photophysical properties of this compound be exploited in bioimaging?
Methodological Answer:
- Fluorescence Studies: Measure quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents. The methoxyphenyl-thiazole group may exhibit solvatochromism .
- Cellular Imaging: Incubate with HeLa cells and image via confocal microscopy (λₑₓ = 350 nm, λₑₘ = 450 nm). Compare localization with mitochondrial trackers .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Challenge: Low yields in CuAAC due to copper aggregation.
Solution: Use polymeric supports (e.g., PEG-Cu) or flow chemistry to improve catalyst dispersion . - Challenge: Thiazole ring oxidation during purification.
Solution: Replace silica gel with neutral Al₂O₃ and avoid prolonged exposure to air .
Q. How to design SAR studies to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility: Introduce polar groups (e.g., -OH, -SO₃H) on the methoxyphenyl ring. Assess via shake-flask method (PBS pH 7.4) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Fluorine atoms may reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
